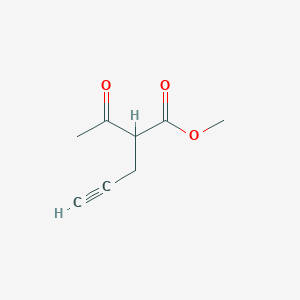
Methyl 2-acetylpent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of amino acids, isoxazolidines, and different reagents to achieve the desired acetylated and methylated structures. For example, the synthesis of Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into a key intermediate, followed by treatment with methanol in the presence of potassium carbonate . This method showcases the versatility of acetylated and methylated compounds in synthesizing heterocyclic systems, which could be relevant for the synthesis of Methyl 2-acetylpent-4-ynoate.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FT-IR) . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of acetylated and methylated compounds is influenced by their electronic structure, as indicated by studies on their frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) . These studies reveal the electrophilic and nucleophilic nature of the compounds, which can be used to predict their behavior in various chemical reactions, such as the formation of heterocyclic systems or the synthesis of quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound, such as their thermal stability, absorption characteristics, and non-linear optical behaviors, are investigated using techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Vis spectrophotometry . These properties are essential for potential applications in materials science and as functional molecules in electronic devices.
Aplicaciones Científicas De Investigación
Synthesis of Allenes
- Methyl 2-acetylpent-4-ynoate is utilized in the synthesis of allenes. For example, the treatment of 2-alken-4-ynoates with methyl or aryl-Grignard reagents and iron(II) chloride leads to the production of 5-methyl or 5-aryl-3,4-alkadienoates (Hata, Iwata, Seto, & Urabe, 2012).
Preparation of Perfluoroalkylated Compounds
- Methyl perfluoroalk-2-ynoates, a category that includes this compound, are important substrates in the synthesis of various perfluoroalkylated compounds, including heterocycles, cyclopentadienes, and biphenyls (Sun, Han, Chen, Zhang, & Cao, 2016).
Cycloaddition Reactions
- The compound plays a role in cycloaddition reactions, such as the 1,3-dipolar addition of 2-diazopropane to methyl but-2-ynoate, yielding pyrazole derivatives (Day & Inwood, 1969).
Hydrostannation of Propargylglycine Derivatives
- The hydrostannation of this compound derivatives has been explored, leading to the formation of α-amino acid derivatives with tributylvinylstannane in the side-chain (Crisp & Gebauer, 1997).
Production of Phenylacetic Acid Derivatives
- Methyl 2-acetyl-3,5-dihydroxyphenylacetate and similar compounds have been synthesized from cultures of Curvularia lunata, showcasing the biochemical potential of these derivatives (Varma, Fatope, Marwah, Deadman, & Al-Rawahi, 2006).
Nitroxide-Mediated Photopolymerization
- A derivative of this compound, bearing a chromophore group, has been proposed as a photoiniferter for nitroxide-mediated photopolymerization, illustrating its utility in advanced materials science (Guillaneuf et al., 2010).
Corrosion Inhibition Studies
- Quinoxalines derivatives, including those synthesized from this compound, have been studied for their corrosion inhibition properties, highlighting an industrial application (Zarrouk et al., 2014).
High-Performance Liquid Chromatographic Applications
- The compound has been used in high-performance liquid chromatography as a fluorogenic labeling agent for the analysis of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis of Novel Triazole Fatty Acid Derivatives
- Activated acetylenic fatty acid esters, including this compound, have been used to synthesize 1,2,3-triazole derivatives, indicating its role in organic synthesis (Jie, Pasha, & Alam, 1998).
Preparation of Tritiated Neurotransmitter Analogues
- Methyl 4-N-phthalimidobut-2-ynoate, related to this compound, was used to synthesize tritiated analogues of the neurotransmitter 4-aminobutanoic acid (GABA), showcasing its importance in neurochemistry research (Duke et al., 1993).
Infrared Spectroscopy and Molecular Structure Analysis
- The compound has been used in studies involving Fourier-transform infrared spectroscopy (FT-IR), exploring molecular structure and properties (Raju et al., 2015).
Fluorescent Probes for H2S Detection
- This compound derivatives have been used in the development of fluorescent probes for hydrogen sulfide detection, showing its application in biochemical sensing (Palanisamy et al., 2016).
Propiedades
IUPAC Name |
methyl 2-acetylpent-4-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-4-5-7(6(2)9)8(10)11-3/h1,7H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEMKJWWQWGHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC#C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101413-11-0 |
Source


|
| Record name | methyl 2-acetylpent-4-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3020111.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3020113.png)



![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)

![N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3020127.png)


![N-(3-fluorophenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B3020130.png)